![molecular formula C26H23ClN4O2 B2947930 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea CAS No. 1189856-26-5](/img/structure/B2947930.png)
1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholinyl group, and a phenylquinolinyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the quinoline derivative, followed by the introduction of the morpholinyl group and the chlorophenyl group. The final step involves the formation of the urea linkage. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(4-Chlorophenyl)propyl][2-(morpholin-4-yl)ethyl]amine
- 1-(4-Chlorophenyl)propyl][2-methyl-2-(morpholin-4-yl)propyl]amine
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2/c27-19-6-8-20(9-7-19)28-26(32)29-21-10-11-23-22(16-21)25(31-12-14-33-15-13-31)17-24(30-23)18-4-2-1-3-5-18/h1-11,16-17H,12-15H2,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUBMMPQYVMDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=C2C=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2947850.png)
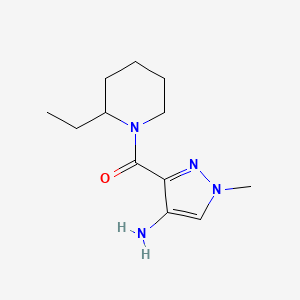
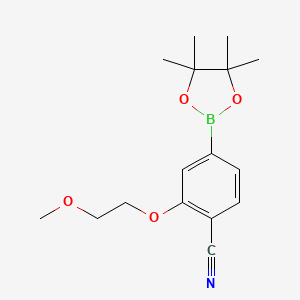
![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)

![3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2947856.png)
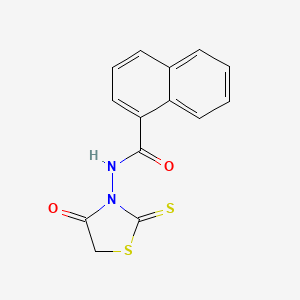
![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)
![2-({[3-(4-fluorophenyl)-3-oxopropylidene]amino}oxy)-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2947860.png)
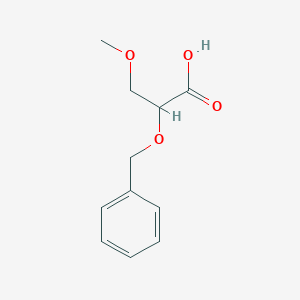
![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2947868.png)
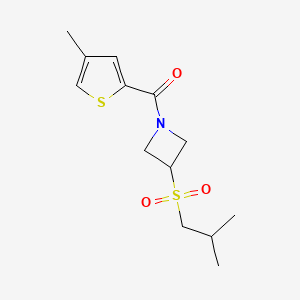
![3-methyl-7-[(3-methylphenyl)methyl]-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2947870.png)
